molecular formula C11H10O4 B7848018 7-Methoxy-3-benzofuranacetic acid

7-Methoxy-3-benzofuranacetic acid

Cat. No. B7848018
M. Wt: 206.19 g/mol
InChI Key: XTFKBRHQNISJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-3-benzofuranacetic acid is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-3-benzofuranacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-3-benzofuranacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

The in vivo metabolism of furofenac, which includes 7-methoxy-3-benzofuranacetic acid derivatives, has been studied in rats, dogs, and humans. Furofenac demonstrates antiplatelet-aggregation and anti-inflammatory activities with low ulcerogenic power. The research also covers the synthesis and chemical characteristics of hydroxylated derivatives and analogous compounds of this acid (Casalini et al., 1980).

Synthesis Methods

A study describes a new method for preparing an analgesic agent, 7-[p-(methylthio)benzoyl]-5-benzofuranacetic acid, which involves the synthesis from methyl 5-(2,3-dihydrobenzofuran)acetate via a series of chemical reactions (Choi et al., 1993).

Cytotoxic and Anticancer Effects

Compounds related to 7-methoxy-3-benzofuranacetic acid have shown cytotoxic activities in vitro. For instance, derivatives like 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities, demonstrating significant protection against excitotoxic neuronal cell damage (Cho et al., 2015).

Antimicrobial Properties

Benzofuran derivatives, including 7-methoxy-3-benzofuranacetic acid, have emerged as a promising scaffold for designing antimicrobial agents active against various clinically approved targets. These compounds show potential in addressing antibiotic resistance and developing new therapeutic agents (Hiremathad et al., 2015).

properties

IUPAC Name

2-(7-methoxy-1-benzofuran-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-9-4-2-3-7-5-8(6-10(12)13)15-11(7)9/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFKBRHQNISJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3-benzofuranacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.